methyl 2-[4-(3-hydroxypropyl)-1H-1,2,3-triazol-1-yl]acetate
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Overview
Description
Methyl 2-[4-(3-hydroxypropyl)-1H-1,2,3-triazol-1-yl]acetate: is a chemical compound that belongs to the class of organic compounds known as triazoles. Triazoles are characterized by a five-membered ring containing three nitrogen atoms. This particular compound has applications in various fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Huisgen Cycloaddition: One common synthetic route involves the Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Click Chemistry: This method is often employed due to its high efficiency and specificity. The reaction typically occurs under mild conditions, making it suitable for a variety of substrates.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound can be produced in batches using large reactors. The process involves the careful control of temperature, pressure, and reaction time to ensure high yield and purity.
Continuous Flow Chemistry: This method allows for the continuous production of the compound, which can be advantageous for scaling up the process. It involves the continuous flow of reactants through a reactor where the reaction takes place.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxypropyl group is oxidized to form a carboxylic acid derivative.
Reduction: Reduction reactions can convert the triazole ring into a different functional group, such as an amine.
Substitution: Substitution reactions can replace the hydroxypropyl group with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: A wide range of functionalized derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to a biological response.
Comparison with Similar Compounds
Methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate: Similar structure but with a different alkyl chain.
Methyl 2-[4-(3-aminopropyl)-1H-1,2,3-triazol-1-yl]acetate: Contains an amino group instead of a hydroxy group.
Methyl 2-[4-(3-methoxypropyl)-1H-1,2,3-triazol-1-yl]acetate: Contains a methoxy group instead of a hydroxy group.
Uniqueness: The presence of the hydroxypropyl group in methyl 2-[4-(3-hydroxypropyl)-1H-1,2,3-triazol-1-yl]acetate distinguishes it from other triazoles, providing unique chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[4-(3-hydroxypropyl)triazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-14-8(13)6-11-5-7(9-10-11)3-2-4-12/h5,12H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOSCXPTTPPFQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(N=N1)CCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1564569-53-4 |
Source
|
Record name | methyl 2-[4-(3-hydroxypropyl)-1H-1,2,3-triazol-1-yl]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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